

Validating the Structure of Synthesized 1,3-Diethoxybenzene: A Comparative Guide

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Compound of Interest

Compound Name: 1,3-Diethoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for synthesized **1,3-diethoxybenzene** against its precursors and potential byproducts, enabling robust structural validation. Detailed experimental protocols for both the synthesis and the analytical techniques are included to ensure reproducibility and accuracy in your research.

Synthesis of 1,3-Diethoxybenzene via Williamson Ether Synthesis

The synthesis of **1,3-diethoxybenzene** is readily achieved through the Williamson ether synthesis, a reliable and well-established method in organic chemistry. This reaction involves the deprotonation of a phenol, in this case, resorcinol, to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as ethyl iodide.

Reaction Scheme:

A successful synthesis requires careful control of reaction conditions to favor the desired disubstituted product and minimize the formation of the monosubstituted byproduct, 3-ethoxyphenol.

Comparative Analysis of Spectroscopic Data

Structural elucidation of the synthesized **1,3-diethoxybenzene** is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables present a comparison of the expected spectral data for the target compound, the starting material (resorcinol), and the potential mono-alkylated side-product (3-ethoxyphenol).

Table 1: ^1H NMR Data (Chemical Shift δ [ppm])

Compound	Aromatic Protons	-OCH ₂ - Protons (quartet)	-CH ₃ Protons (triplet)	-OH Protons (singlet)
1,3-Diethoxybenzene (Product)	6.4-7.2	~4.0	~1.4	-
Resorcinol (Starting Material)	6.2-7.0	-	-	~9.2 (broad)
3-Ethoxyphenol (Side-Product)	6.3-7.1	~4.0	~1.4	~5.0-6.0 (broad)

Table 2: ^{13}C NMR Data (Chemical Shift δ [ppm])

Compound	Aromatic C-O	Aromatic C-H	Aromatic C (quaternary)	-OCH ₂ -	-CH ₃
1,3-Diethoxybenzene (Product)	~160	~101, ~106, ~130	-	~63	~15
Resorcinol (Starting Material)	~158	~103, ~108, ~131	-	-	-
3-Ethoxyphenol (Side-Product)	~159, ~157	~102, ~107, ~108, ~130	-	~63	~15

Table 3: IR Spectroscopy Data (Wavenumber, cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
1,3-Diethoxybenzene (Product)	-	~3050	2850-3000	1580-1600	1050-1250 (strong)
Resorcinol (Starting Material)	3200-3500 (broad, strong)	~3050	-	1590-1610	1150-1250 (strong)
3-Ethoxyphenol (Side-Product)	3200-3500 (broad, strong)	~3050	2850-3000	1580-1600	1050-1250 (strong)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
1,3-Diethoxybenzene (Product)	166	138, 110, 81, 53
Resorcinol (Starting Material)	110	82, 81, 53
3-Ethoxyphenol (Side-Product)	138	110, 81, 53

Experimental Protocols

Synthesis of 1,3-Diethoxybenzene

Materials:

- Resorcinol
- Sodium hydride (60% dispersion in mineral oil)
- Ethyl iodide
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add resorcinol (1.0 eq).
- Add anhydrous DMF to dissolve the resorcinol.
- Cool the solution to 0 °C in an ice bath.

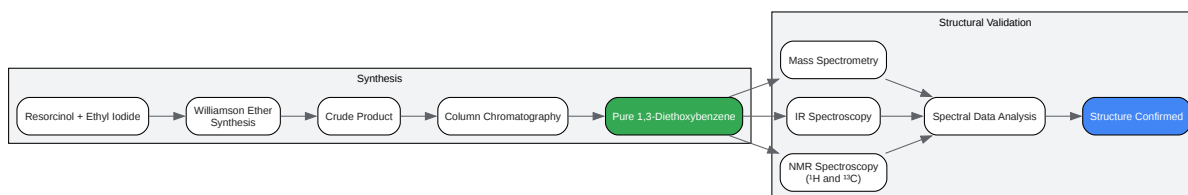
- Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add ethyl iodide (2.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by slowly adding saturated aqueous NH_4Cl .
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **1,3-diethoxybenzene**.

Analytical Methods

- ^1H and ^{13}C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
- Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The molecular ion peak and major fragmentation patterns are analyzed.

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and structural validation of **1,3-diethoxybenzene**.



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